molecular formula C16H18 B1293781 1,2-Di-p-tolylethane CAS No. 538-39-6

1,2-Di-p-tolylethane

Cat. No. B1293781
CAS RN: 538-39-6
M. Wt: 210.31 g/mol
InChI Key: XCCQFUHBIRHLQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 1,2-disilylethanes, has been explored using electrochemical methods. The paper on the electrochemical synthesis of 1,2-disilylethanes reports a novel method that avoids the use of noble metal reagents or catalysts, which are typically employed in such syntheses. Instead, the method utilizes oxidation of α-silylacetic acids at platinum anodes, a process known as Kolbe electrolysis, to achieve good yields of 1,2-disilylethanes, many of which were previously unknown .

Molecular Structure Analysis

While the molecular structure of 1,2-Di-p-tolylethane is not directly analyzed in the provided papers, the study of phosphorus-containing polyurethanes based on 1,2-dihydroxy-1,2-bis(diethoxyphosphinyl)ethane (DBE) offers insights into the structural analysis of organic compounds. Techniques such as Fourier transform-infrared (FT-IR) spectroscopy and proton nuclear magnetic resonance spectroscopy (1H-NMR) are employed to characterize the synthesized polyurethanes, which could similarly be applied to the structural analysis of 1,2-Di-p-tolylethane .

Chemical Reactions Analysis

The papers do not specifically address the chemical reactions of 1,2-Di-p-tolylethane. However, the reactions of DBE with various diisocyanates to synthesize phosphorus-containing polyurethanes are detailed, indicating a potential avenue for exploring the reactivity of 1,2-Di-p-tolylethane with diisocyanates or similar reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized phosphorus-containing polyurethanes, such as thermal properties, fire resistance, and smoke evolution, are characterized using differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and dynamic mechanical analysis (DMA). These methods provide a comprehensive understanding of the material properties, which could be relevant when studying the properties of 1,2-Di-p-tolylethane .

Scientific Research Applications

Summary of the Application

1,2-Di-p-tolylethane has been used in the study of electronic structures of conjugated hydrocarbons . This research is particularly focused on the electronic excitation spectra of these molecules .

Methods of Application

The study utilized two new ‘spectroscopic’ CNDO model parametrizations to analyze the electronic excitation spectra of the double-benzene-ring molecules 1,2-di(p-tolyl)ethane . The CNDO/S3 model was used to predict orbital eigenvalue spectra .

Results or Outcomes

The model predicted orbital eigenvalue spectra which are in quantitative (Δ E ∼0.1 eV) correspondence with the ultraviolet photoemission spectra of those molecules for which they have been measured . Its predictions of the ultraviolet absorption spectra of 1,2-di(p-tolyl)eth

Application in Chemical Physics

Summary of the Application

1,2-Di-p-tolylethane has been used in the study of electronic structures of conjugated hydrocarbons . This research is particularly focused on the electronic excitation spectra of these molecules .

Methods of Application

The study utilized two new ‘spectroscopic’ CNDO model parametrizations to analyze the electronic excitation spectra of the double-benzene-ring molecules 1,2-di(p-tolyl)ethane . The CNDO/S3 model was used to predict orbital eigenvalue spectra .

Results or Outcomes

The model predicted orbital eigenvalue spectra which are in quantitative (Δ E ∼0.1 eV) correspondence with the ultraviolet photoemission spectra of those molecules for which they have been measured . Its predictions of the ultraviolet absorption spectra of 1,2-di(p-tolyl)ethane are equally quantitative .

Application in Electronic Structure Studies

Summary of the Application

1,2-Di-p-tolylethane has been used in the study of electronic structures . This research is particularly focused on the electronic excitation spectra of these molecules .

Methods of Application

The study utilized a model to analyze the electronic excitation spectra of 1,2-di(p-tolyl)ethane . The model was used to predict the symmetry of the radical anion ESR spectra of 1,2-di(p-tolyl)ethane .

Results or Outcomes

The model correctly predicted the observed symmetry of the radical anion ESR spectra of 1,2-di(p-tolyl)ethane . A substantial alteration in the symmetry of the ESR radical anion spectra is predicted for the case .

Safety And Hazards

1,2-Di-p-tolylethane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its acute oral toxicity . It is advised to avoid dust formation, ingestion, and inhalation. It should not come in contact with skin or eyes. Personal protective equipment and chemical impermeable gloves should be worn while handling this compound .

properties

IUPAC Name

1-methyl-4-[2-(4-methylphenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCQFUHBIRHLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202079
Record name 1,2-Di-p-tolylethane
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Molecular Weight

210.31 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White to pale brown solid; [MSDSonline]
Record name 1,2-Di-p-tolylethane
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Product Name

1,2-Di-p-tolylethane

CAS RN

538-39-6
Record name 1,2-Bis(4-methylphenyl)ethane
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Record name 1,2-Di-p-tolylethane
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Record name 1,2-Di-p-tolylethane
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Record name 4,4'-Dimethylbibenzyl
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Record name 1,2-DI-P-TOLYLETHANE
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Synthesis routes and methods I

Procedure details

200 ml of anhydrous tetrahydrofuran (THF), 3.35 g (0.138 mol) of Mg turnings and a crystal of I2 were placed in a 500-ml three-necked round-bottomed flask equipped with a 100-ml dropping funnel, thermometer and reflux condenser. Then a solution of 35.15 g (0.25 mol) of α-chloro-p-xylene in 50 ml of anhydrous THF was added drop by drop. Heating was required to start the reaction, then self-heating was observed. After 3 hours, all of the Mg had dissolved. The reaction mixture was kept under reflux for 3 hours, then left to rest for one night. All the THF was evaporated at reduced pressure and the residue was treated with a mixture of 150 ml of hexane and 150 ml of 10% HCl. The organic phase was separated, washed with aqueous NaCl (3 times) and dried over Na2SO4. After evaporating the solvent, white crystals were isolated, and these were dried under vacuum at 70° C. 24.3 g of 1,2-di-p-tolylethane was obtained (yield: 92.4%).
Quantity
35.15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Mg
Quantity
3.35 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
92.4%

Synthesis routes and methods II

Procedure details

To a suspension of 9.55 g Mg (0.39 mol) and a crystal of I2 in 500 ml anhydrous THF was added a solution of 100 g p-methylbenzylchloride (0.71 mol) in 150 ml anhydrous THF under an inert atmosphere in 30 minutes. The exothermic reaction caused the mixture to reflux. Subsequently the reaction mixture was refluxed for 3 hours. The solvent was evaporated under reduced pressure and the remaining white solid was treated with 400 ml pentane and 400 ml aqueous 10% HCl. The organic layer was extracted with 150 ml saturated NaCl (2 times) and dried with MgSO4. The solvent was evaporated under reduced pressure giving 69.8 g (0.33 mol, 93%) product as a white powder.
[Compound]
Name
Mg
Quantity
9.55 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
134
Citations
LA Errede, JP Cassidy - The Journal of Physical Chemistry, 1963 - ACS Publications
Fast flow co-pyrolysis of p-xylene and carbon tetrachloride at low pressure was used to elucidate the mechanism for conversion of p-xylene to p-xylylene. It was demonstrated that p-…
Number of citations: 14 pubs.acs.org
WS Trahanovsky, DW Brixius - Journal of the American Chemical …, 1973 - ACS Publications
The oxidation of 1, 2-diarylethanes by ceric ammonium nitrate in 70% aqueous acetonitrile containing nitric acid (0.36 M) at 80 was found to producecleavage productsonly, substituted …
Number of citations: 59 pubs.acs.org
J Coops, GJ Hoijtink, TJE Kramer… - Recueil des Travaux …, 1953 - Wiley Online Library
1, 2-Di-p-tolylethene-as was prepared by partial hydrogenation of di-p-tolylethyne (A= 0.20"), using 2%% Pd-BaSO, as a catalyst a). Since after the supply of the calculated amount of …
Number of citations: 14 onlinelibrary.wiley.com
S Lee, SJ Liu - Plasma Chemistry and Plasma Processing, 2017 - Springer
The radio-frequency discharge of xylene isomers was monitored with optical emission spectroscopy (OES). It was found that the meta isomer showed relatively stronger excimer to …
Number of citations: 2 link.springer.com
DD Yang, JJ Hu, H Zhang, XJ Lv… - … für anorganische und …, 2019 - Wiley Online Library
The Ni 2 P@Cd 0.5 Zn 0.5 S nanoparticles photocatalyzed self‐coupling of p‐xylene was reported here, and the corresponding coupling product 1,2‐di‐p‐tolylethane was obtained. …
Number of citations: 2 onlinelibrary.wiley.com
T Sato, K Torizuka, M Shimizu, Y Kurihara… - Bulletin of the Chemical …, 1979 - journal.csj.jp
The anodic peak potentials of [2.2]para- and -metaparacyclophanes were found to be highly dependent on the solvent. A cleavage reaction occured when [2.2]paracyclophane was …
Number of citations: 16 www.journal.csj.jp
G Modena, U Tonellato - Journal of the Chemical Society B: Physical …, 1971 - pubs.rsc.org
The SN1 methanolysis of 2-phenylthio-1,2-di-p-tolylvinyl 2,4,6-trinitrobenzenesulphonates in 4:1 acetone–methanol at 25 C is at least 97% stereospecific. ‘Retention’ of configuration is …
Number of citations: 2 pubs.rsc.org
LA Errede, RS Gregorian, JM Hoyt - Journal of the American …, 1960 - ACS Publications
Polymerization of¿ b-xylylene is initiated at—78 when a solution of the monomer is disturbed by momentary contact with a warm surface. This presumably creates diradical w-mers that …
Number of citations: 119 pubs.acs.org
W Baker, JFW McOmie, JM Norman - Journal of the Chemical Society …, 1951 - pubs.rsc.org
… gave much material of high molecular weight, 1 : 2-di-p-tolylethane, and a difficultly … of the methyl group, whilst the second, like 1 : 2-di-p-tolylethane, did exhibit absorption at this wave-…
Number of citations: 75 pubs.rsc.org
EC Leonard - The Journal of Organic Chemistry, 1965 - ACS Publications
N-Bromosuccinimide1 2 (NBS) has been used exten-sively in allylic bromination reactions while N-chlorosuccinimide (NCS) has been employed to a much lesser extent. Very few …
Number of citations: 6 pubs.acs.org

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